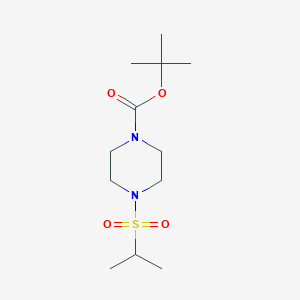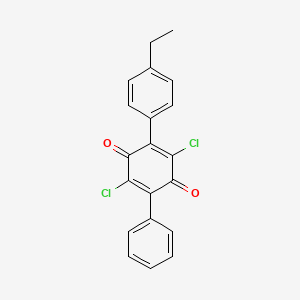
2-Phenoxyethyl iodoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl iodoacetate is an organic compound that belongs to the class of iodoacetates It is characterized by the presence of a phenoxyethyl group attached to an iodoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl iodoacetate typically involves the reaction of phenoxyethanol with iodoacetic acid or its derivatives. One common method is the esterification of phenoxyethanol with iodoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of efficient catalysts and dehydrating agents are likely to be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl iodoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the iodoacetate moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phenoxyethyl group can undergo oxidation to form phenoxyacetic acid derivatives, while reduction reactions can lead to the formation of phenoxyethyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include azides, thioethers, and amides.
Oxidation: Products include phenoxyacetic acid derivatives.
Hydrolysis: Products are phenoxyethanol and iodoacetic acid.
Applications De Recherche Scientifique
2-Phenoxyethyl iodoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used to study enzyme inhibition, particularly in glycolysis, where it inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Medical Research:
Industrial Applications: It can be used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The primary mechanism of action of 2-Phenoxyethyl iodoacetate involves its role as an alkylating agent. It reacts with thiol groups in proteins, leading to the modification of cysteine residues. This modification can inhibit the activity of enzymes such as GAPDH, thereby disrupting glycolysis and other metabolic pathways. The compound’s ability to inhibit glycolysis makes it a potential candidate for cancer therapy, as cancer cells rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodoacetamide: Another alkylating agent that modifies thiol groups in proteins but is more potent in depleting cellular glutathione (GSH).
Ethyl iodoacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group, used in organic synthesis and as a lachrymatory agent.
Phenoxyacetic Acid: Lacks the iodoacetate moiety but shares the phenoxyethyl group, used in the synthesis of herbicides and plant growth regulators.
Uniqueness
2-Phenoxyethyl iodoacetate is unique due to its combination of the phenoxyethyl group and the iodoacetate moiety, which imparts specific reactivity and biological activity. Its ability to act as an alkylating agent and inhibit glycolysis distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
5437-00-3 |
|---|---|
Formule moléculaire |
C10H11IO3 |
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
2-phenoxyethyl 2-iodoacetate |
InChI |
InChI=1S/C10H11IO3/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clé InChI |
WUFOHBJTJJRCJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


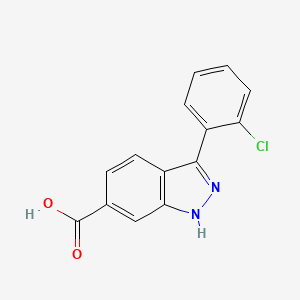
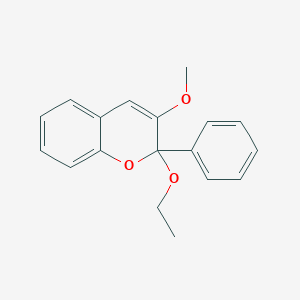
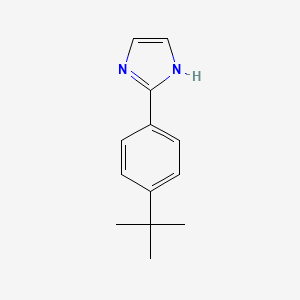
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)
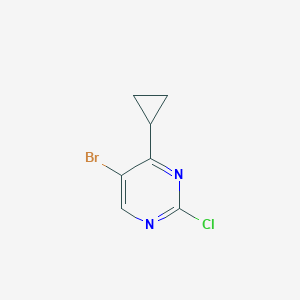
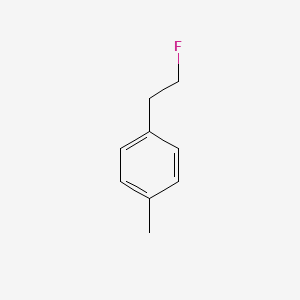
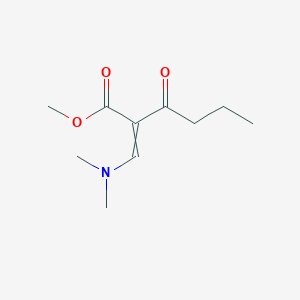

![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)

